molecular formula C20H20ClN5O2 B2432762 2-(2-chlorophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1396683-91-2

2-(2-chlorophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2432762
M. Wt: 397.86
InChI Key: QCQNTEZDDMMXGP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Oxidation Reactivity and Derivative Synthesis

Research has delved into the synthetic routes and chemical oxidation of compounds with pyridinyl and acetamide functionalities, similar to the one . For example, the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides led to the discovery of new compounds through chemical oxidation, showcasing the versatility of these structures in synthesizing novel molecules with potential applications in materials science and chemical synthesis (Pailloux et al., 2007).

Corrosion Inhibitors

Acetamide derivatives have been synthesized and evaluated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives exhibited promising inhibition efficiencies, suggesting their utility in protecting materials against corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions underscores the potential of similar compounds in renewable energy and biomedical research. These compounds exhibited good light harvesting efficiency and binding affinity to proteins, indicating their relevance in dye-sensitized solar cells and drug discovery (Mary et al., 2020).

Antibacterial and Anti-inflammatory Activities

N-substituted acetamide derivatives of ethyl nipecotate were synthesized and evaluated for their antibacterial and anti-enzymatic potential. This research highlights the antimicrobial and anti-inflammatory applications of acetamide derivatives, suggesting potential medical and pharmaceutical uses (Nafeesa et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-13-23-20(28-25-13)15-6-7-18(22-11-15)26-9-8-16(12-26)24-19(27)10-14-4-2-3-5-17(14)21/h2-7,11,16H,8-10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQNTEZDDMMXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}acetamide

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